molecular formula C45H51KN4O14S2 B11931564 Sulfo-Cy5 bis-NHS ester

Sulfo-Cy5 bis-NHS ester

Cat. No.: B11931564
M. Wt: 975.1 g/mol
InChI Key: OYBBXRFVUWPWJZ-UHFFFAOYSA-M
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Description

Sulfo-Cyanine5 bis-NHS ester is a water-soluble bifunctional dye possessing two N-hydroxysuccinimide ester functions. It is an analog of Cy5 bis-NHS ester and is widely used for the cross-conjugation of amines and other advanced labeling applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine5 bis-NHS ester is synthesized through a series of chemical reactions involving the introduction of sulfonate groups to enhance water solubility. The synthesis typically involves the following steps:

    Formation of Cyanine Dye: The initial step involves the synthesis of the cyanine dye core structure.

    Introduction of Sulfonate Groups: Sulfonate groups are introduced to the cyanine dye to improve its water solubility.

    Activation with N-Hydroxysuccinimide (NHS): The final step involves the activation of the dye with N-hydroxysuccinimide to form the bis-NHS ester

Industrial Production Methods

Industrial production of Sulfo-Cyanine5 bis-NHS ester follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the cyanine dye core.

    Sulfonation: Introduction of sulfonate groups in bulk reactors.

    NHS Activation: Activation with N-hydroxysuccinimide in large-scale reactors to produce the final product

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine5 bis-NHS ester primarily undergoes substitution reactions due to the presence of the reactive NHS ester groups. These reactions include:

    Aminolysis: Reaction with primary amines to form stable amide bonds.

    Hydrolysis: Reaction with water leading to the formation of the corresponding carboxylic acid

Common Reagents and Conditions

    Amines: Primary amines are commonly used to react with the NHS ester groups.

    Buffers: Reactions are typically carried out in buffered solutions with a pH range of 8.3-8.5 to ensure optimal reactivity

Major Products

    Amide Conjugates: The primary product formed from the reaction with amines.

    Carboxylic Acids: Formed as a result of hydrolysis

Scientific Research Applications

Sulfo-Cyanine5 bis-NHS ester has a wide range of applications in scientific research, including:

    Chemistry: Used for labeling and tracking chemical reactions.

    Biology: Employed in the labeling of biomolecules such as proteins, peptides, and oligonucleotides for fluorescence imaging and other biochemical analyses

    Medicine: Utilized in diagnostic assays and therapeutic research for tracking and imaging biological processes

    Industry: Applied in the development of fluorescent probes and dyes for various industrial applications

Mechanism of Action

Sulfo-Cyanine5 bis-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester groups react with amines to form amide linkages, which are stable and resistant to hydrolysis. This mechanism allows for the efficient labeling of biomolecules and other compounds .

Comparison with Similar Compounds

Similar Compounds

    Cy5 bis-NHS ester: An analog of Sulfo-Cyanine5 bis-NHS ester with similar properties but less water solubility.

    Sulfo-Cyanine3 bis-NHS ester: Another water-soluble dye with similar applications but different spectral properties.

    Sulfo-Cyanine7 bis-NHS ester: A dye with extended spectral properties for near-infrared applications.

Uniqueness

Sulfo-Cyanine5 bis-NHS ester is unique due to its high water solubility, making it suitable for labeling in aqueous environments without the need for organic co-solvents. This property enhances its applicability in biological and medical research .

Properties

Molecular Formula

C45H51KN4O14S2

Molecular Weight

975.1 g/mol

IUPAC Name

potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C45H52N4O14S2.K/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53;/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1

InChI Key

OYBBXRFVUWPWJZ-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]

Origin of Product

United States

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